

UoS12258 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: UoS12258

Cat. No.: B611591

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Application Notes and Protocols for UoS12258

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **UoS12258**, a positive allosteric modulator of AMPA receptors. The following information includes solubility data, preparation of stock solutions, and methodologies for in vitro and in vivo experimental setups.

Solubility of UoS12258

UoS12258 exhibits solubility in various organic solvents. It is crucial to select the appropriate solvent for stock solution preparation and subsequent dilutions for experimental use. The solubility of **UoS12258** in common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Concentration |
|---------------------------|------------|-----------------------------|
| Dimethyl Sulfoxide (DMSO) | Soluble | up to 100 mM ^[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 2 mg/mL |
| Ethanol | Soluble | 1 mg/mL |

Note: For optimal results, it is recommended to prepare stock solutions in DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to minimize solvent-induced effects.

Preparation of Stock Solutions

Materials:

- **UoS12258** powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Protocol:

- Determine the required concentration and volume: Based on the experimental needs, calculate the mass of **UoS12258** required to prepare the desired stock solution concentration. The molecular weight of **UoS12258** is 334.41 g/mol .
- Weigh the compound: Accurately weigh the calculated amount of **UoS12258** powder in a sterile microcentrifuge tube.
- Add solvent: Add the appropriate volume of DMSO to the tube.
- Dissolve the compound: Vortex the solution until the **UoS12258** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

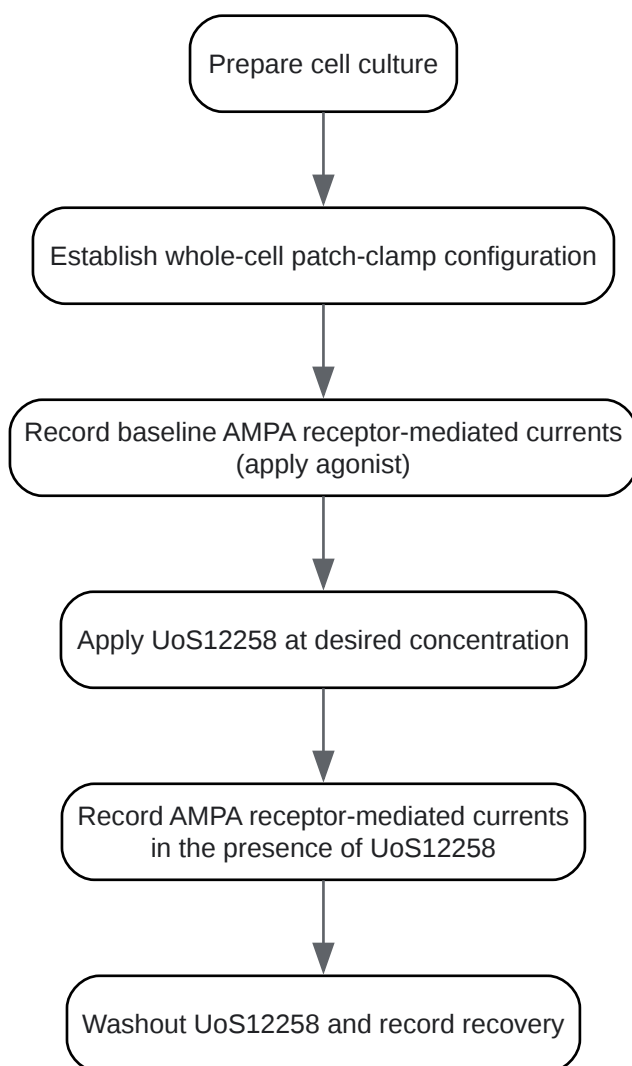
In Vitro Electrophysiology Protocol

This protocol outlines a general procedure for assessing the effect of **UoS12258** on AMPA receptor-mediated currents in primary neuronal cultures or cell lines expressing AMPA receptors using patch-clamp electrophysiology.

Materials:

- Primary neuronal culture or cell line expressing AMPA receptors
- External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)
- Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na; pH adjusted to 7.2 with KOH)
- AMPA receptor agonist (e.g., Glutamate or AMPA)
- **UoS12258** stock solution (in DMSO)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Experimental Workflow:



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Figure 1. Workflow for in vitro electrophysiology experiment.

Protocol:

- Cell Preparation: Plate cells on coverslips and culture until they are suitable for electrophysiological recording.
- Solution Preparation: Prepare external and internal recording solutions. Dilute the **UoS12258** stock solution to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration is minimal.

- Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Establish a whole-cell patch-clamp configuration on a selected cell. c. Record baseline AMPA receptor-mediated currents by applying a brief pulse of an AMPA receptor agonist. d. Perfuse the cells with the external solution containing **UoS12258** for a predetermined incubation period. e. After incubation, apply the agonist again to record the potentiated AMPA receptor-mediated currents in the presence of **UoS12258**. f. To assess the reversibility of the effect, perfuse the cells with the **UoS12258**-free external solution (washout) and re-test the agonist response.
- Data Analysis: Analyze the recorded currents to determine the potentiation of the AMPA receptor response by **UoS12258**.

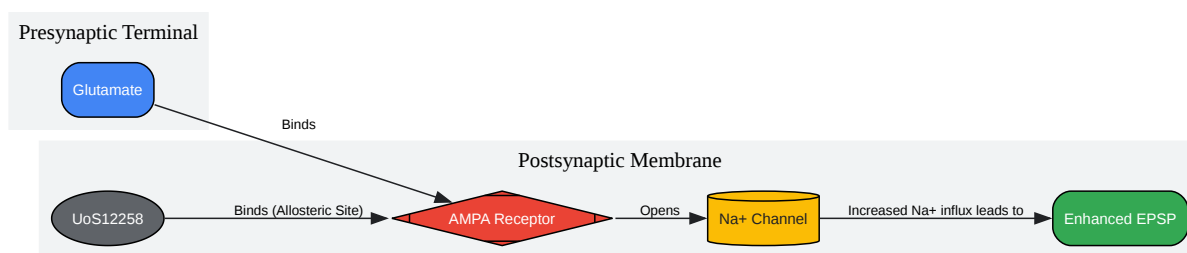
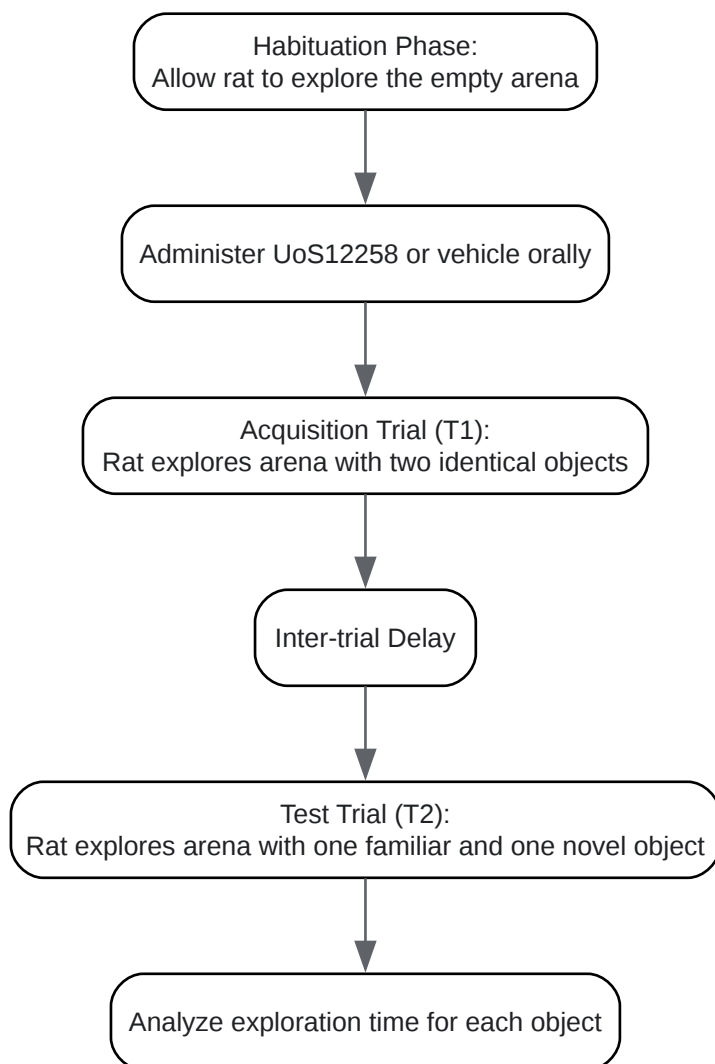
In Vivo Novel Object Recognition (NOR) Test Protocol in Rats

The NOR test is used to assess learning and memory. **UoS12258** has been shown to reverse delay-induced deficits in this test in rats.[2]

Materials:

- Male Sprague-Dawley or Wistar rats
- Open-field arena (e.g., 50 cm x 50 cm x 50 cm)
- Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one novel object like a pyramid)
- **UoS12258**
- Vehicle for oral administration (e.g., 1% methylcellulose in water)
- Video recording and tracking software

Experimental Workflow:



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